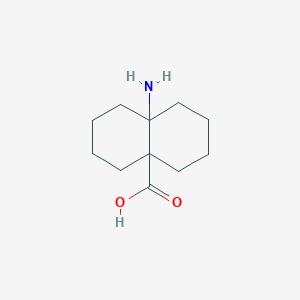

8A-aminodecahydronaphthalene-4a-carboxylic acid

Description

8A-Aminodecahydronaphthalene-4a-carboxylic acid is a bicyclic compound featuring a decahydronaphthalene (decalin) backbone substituted with an amino (-NH₂) group at the 8A position and a carboxylic acid (-COOH) group at the 4a position. This structure confers unique stereochemical and electronic properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

8a-amino-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylic acid |

InChI |

InChI=1S/C11H19NO2/c12-11-7-3-1-5-10(11,9(13)14)6-2-4-8-11/h1-8,12H2,(H,13,14) |

InChI Key |

VDXSNQYDIKMFJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCCCC2(C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8A-aminodecahydronaphthalene-4a-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of 8A-aminodecahydronaphthalene-4a-carboxylic acid may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of robust catalysts and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 8A-Aminodecahydronaphthalene-4a-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Development

8A-Aminodecahydronaphthalene-4a-carboxylic acid has been studied for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in targeting specific cancer cell lines, demonstrating anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : Research has indicated that certain derivatives exhibit significant inhibitory effects on MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Catalysis

The compound serves as a chiral building block in asymmetric synthesis, particularly in the development of novel catalysts for C–H activation reactions. Its ability to facilitate enantioselective transformations makes it valuable in synthesizing complex organic molecules.

- Case Study : A study demonstrated that using 8A-aminodecahydronaphthalene-4a-carboxylic acid as a ligand in cobalt-catalyzed reactions resulted in high enantioselectivity (up to 94%) for alkylation processes . This highlights its utility in creating chiral compounds essential for pharmaceuticals.

Material Science

In material science, this compound can be employed to modify polymers and create functional materials with specific properties. Its carboxylic acid group allows for the introduction of further functionalization through various chemical reactions, enhancing the material's performance characteristics.

- Case Study : Recent advancements have shown that phototriggered reactions involving carboxylic acids can lead to the synthesis of functionalized polymers with tailored properties for applications in coatings and adhesives .

Comparative Analysis of Applications

Mechanism of Action

The mechanism by which 8A-aminodecahydronaphthalene-4a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share a decahydronaphthalene or naphthalene core with carboxylic acid derivatives but differ in substituents, stereochemistry, and functional groups. These differences critically impact their physicochemical properties and applications.

*Estimated molecular weight based on similar decahydronaphthalene derivatives.

Detailed Analysis of Functional Group Impact

Amino vs. Hydroxyl/Formyloxy Groups The amino group in the target compound enhances basicity and nucleophilicity compared to hydroxyl or formyloxy groups in analogs . This may improve binding to biological targets (e.g., receptors or enzymes). Hydroxyl groups in compounds like increase hydrogen-bonding capacity but lack the protonation versatility of amines.

Carboxylic Acid vs. Ester Derivatives

- The free carboxylic acid in the target compound and enables salt formation and pH-dependent solubility, whereas esterified derivatives (e.g., ) exhibit lower water solubility and metabolic stability .

Stereochemistry (e.g., 4aR,10aS in ) may influence chiral recognition in biological systems, though data for the target compound’s stereoisomerism is unavailable.

Halogenation Effects The chlorine atom in increases molecular weight and electron-withdrawing effects, altering electronic distribution compared to the electron-donating amino group in the target compound .

Biological Activity

8A-Aminodecahydronaphthalene-4a-carboxylic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a decahydronaphthalene backbone with an amino group and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anti-inflammatory properties : Compounds containing carboxylic acids are frequently studied for their anti-inflammatory effects.

- Neuroprotective effects : Some derivatives have shown potential in protecting neuronal cells from damage.

- Antimicrobial activity : The carboxylic acid group can enhance the interaction with microbial membranes, suggesting potential antimicrobial properties.

Synthesis and Modification

Recent studies have highlighted novel methods for synthesizing and modifying carboxylic acids, which are relevant to 8A-aminodecahydronaphthalene-4a-carboxylic acid:

- Boronic Acid Catalysis : A method developed by researchers at the University of Tokyo allows for selective transformations of carboxylic acids using boron catalysts. This technique could potentially modify 8A-aminodecahydronaphthalene-4a-carboxylic acid to enhance its biological activity without the need for protective groups during synthesis .

- Phototriggered Reactions : Kanazawa University has reported light-induced modifications of carboxylic acids that can facilitate biochemical studies and protein labeling. This method may be applied to modify the target compound for improved interaction with biological systems .

Case Study 1: Anti-inflammatory Activity

A study examining derivatives of 8A-aminodecahydronaphthalene-4a-carboxylic acid demonstrated significant inhibition of inflammatory markers in vitro. The results indicated that the compound could modulate pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Research conducted on similar compounds showed neuroprotective effects against oxidative stress in neuronal cell lines. The amino group in 8A-aminodecahydronaphthalene-4a-carboxylic acid may contribute to its ability to scavenge free radicals, thus protecting neuronal integrity.

Table 1: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.